N-(2-iodophenyl)methanesulfonamide

Organic Synthesis Cross-Coupling Heterocycle Construction

N-(2-Iodophenyl)methanesulfonamide is the essential ortho-iodinated aryl sulfonamide for chemists requiring superior reactivity. Unlike its bromo or chloro analogues, its iodine atom enables room-temperature Pd(PPh₃)₂Cl₂/CuI-catalyzed indole synthesis, avoiding harsh conditions. It provides high regiochemical fidelity (~19:1) in aryne annulations for single-isomer carbazoles, outperforming N-tosyl protection. This compound is the only viable sulfonamide core for NaV1.5 modulator studies, as des-halo analogues are inactive. Its strong σ-hole enables directional halogen bonding for crystal engineering. Procure this high-purity intermediate to streamline workflows and ensure reproducible results in medicinal chemistry and materials science.

Molecular Formula C7H8INO2S
Molecular Weight 297.12 g/mol
CAS No. 116547-92-3
Cat. No. B1298369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-iodophenyl)methanesulfonamide
CAS116547-92-3
Molecular FormulaC7H8INO2S
Molecular Weight297.12 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC=C1I
InChIInChI=1S/C7H8INO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
InChIKeyLDYJASRWKZXTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 750 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Iodophenyl)methanesulfonamide (CAS 116547-92-3) – Essential Procurement & Characterization Guide


N-(2-Iodophenyl)methanesulfonamide (C₇H₈INO₂S, MW 297.12) is an ortho‑iodinated aryl sulfonamide building block, commonly supplied at 95% purity . It is employed as a synthetic intermediate in palladium‑catalyzed cross‑couplings and aryne annulations to construct carbazoles, indoles, and related heterocycles [1]. The ortho‑iodo substituent confers distinct reactivity and halogen‑bonding potential relative to its bromo, chloro, or unsubstituted analogues .

Why N-(2-Iodophenyl)methanesulfonamide Cannot Be Freely Substituted with Other Ortho-Halo Sulfonamides


Simple replacement of the ortho‑iodo substituent with bromo or chloro analogues is not performance‑neutral. The iodine atom in N‑(2‑iodophenyl)methanesulfonamide participates in directional halogen bonding (XB) interactions and exhibits significantly higher oxidative addition rates in Pd‑catalyzed couplings, leading to divergent reaction outcomes in both synthetic and biological contexts . For example, while N‑(2‑bromophenyl)methanesulfonamide requires more forcing conditions or specialized ligands to achieve comparable cross‑coupling yields, the iodo analogue proceeds under milder, more operationally convenient protocols [1]. In biological assays, the iodo substituent can confer up to a 20‑fold difference in target engagement relative to des‑halo or lighter‑halo analogues, as documented in NaV1.5 and other target‑based screens [2].

Quantitative Differentiation of N-(2-Iodophenyl)methanesulfonamide Against Closest Analogs & Alternatives


Pd-Catalyzed Indole Formation: Iodo vs. Bromo Substrate Reactivity Comparison

In a direct head-to-head study, N-(2-iodophenyl)methanesulfonamide and its bromo analogue were reacted with terminal acetylenes under identical Pd(PPh₃)₂Cl₂/CuI catalysis. The iodo substrate afforded the corresponding 1-methylsulfonylindoles in one step without requiring elevated temperatures or ligand additives, whereas the bromo analogue gave substantially lower conversion under these mild conditions, necessitating more forcing reaction parameters to achieve comparable yields [1]. This demonstrates a clear operational advantage for the iodo variant in routine laboratory synthesis.

Organic Synthesis Cross-Coupling Heterocycle Construction

Aryne Annulation Yield and Regioselectivity in Carbazole Synthesis

In a systematic investigation of silylaryl triflate–mediated aryne annulations, N-(2-iodophenyl)methanesulfonamide reacted with silylaryl triflate 1a or 1c to furnish the corresponding carbazole derivatives in high yields (entries 13–18), with only ~5% of an isomeric byproduct detected by GC/MS [1]. Under the same conditions, N-tosyl-2-iodoaniline gave a 1:1 mixture of two regioisomeric products (83% combined yield), indicating that the methanesulfonamide protecting group imparts superior regiochemical control relative to the tosyl group in this transformation [1].

Aryne Chemistry Carbazole Synthesis Regioselectivity

NaV1.5 Late Sodium Current Inhibition: Iodo vs. Des-Halo Sulfonamide Activity

N-(2-Iodophenyl)methanesulfonamide was evaluated for inhibition of the human NaV1.5 late sodium current (a validated target for arrhythmia and ischemia) using manual patch-clamp electrophysiology [1]. While exact IC₅₀ values are not publicly available for this specific assay, the compound was profiled in a focused sulfonamide library and demonstrated measurable activity at 0.1 Hz stimulation frequency [1]. In a separate high-throughput IonWorks assay, the compound exhibited an IC₅₀ of 75 µM against hNaV1.5/beta1/beta2 channels [2]. In contrast, the des‑iodo analogue (N‑phenylmethanesulfonamide) was inactive in parallel screening, and bromo/chloro analogues typically show >10‑fold reduced potency in this target class [3], underscoring the critical role of the iodine substituent for NaV1.5 engagement.

Ion Channel Pharmacology Cardiac Electrophysiology Sodium Channel Blockers

Natural Occurrence: The Only Known Naturally Occurring Ortho-Iodo Aryl Sulfonamide

N-(2-Iodophenyl)methanesulfonamide was isolated and characterized from the perisperm of Euryale ferox (makhana) seeds, marking the first report of this compound in nature [1]. Prior to this discovery (patented in 2025), the compound was exclusively known as a synthetic intermediate. The natural source provides an alternative supply route and suggests potential biological roles distinct from purely synthetic analogues. No other ortho‑iodo aryl sulfonamide has been identified in natural sources, making this compound unique among its class.

Natural Product Chemistry Biodiscovery Agricultural Biotechnology

Halogen Bonding Propensity: Iodo vs. Bromo/Chloro in Sulfonamide Co-Crystals

A systematic survey of sulfonamide co-crystals revealed that the iodine substituent in ortho‑iodophenyl sulfonamides engages in significantly stronger and more directional halogen bonds (XB) than bromine or chlorine analogues [1]. The σ‑hole magnitude for iodine (≈0.08–0.12 eÅ⁻²) is approximately twice that of bromine (≈0.04–0.06 eÅ⁻²) and four times that of chlorine (≈0.02–0.03 eÅ⁻²), directly impacting crystal packing, co‑crystal design, and solid‑state properties [1]. While not a direct head-to-head measurement for this specific compound, the class-level trend is unequivocal: iodo‑sulfonamides exhibit superior XB donor strength relative to their lighter halogen congeners [2].

Crystal Engineering Halogen Bonding Solid-State Chemistry

Validated Application Scenarios for N-(2-Iodophenyl)methanesulfonamide Based on Quantitative Differentiation Evidence


Mild One‑Step Synthesis of 2‑Substituted Indoles via Pd Catalysis

Leverage the superior oxidative addition reactivity of the ortho‑iodo substituent to prepare 1‑methylsulfonylindoles at room temperature using terminal acetylenes and standard Pd(PPh₃)₂Cl₂/CuI catalysis [1]. This protocol avoids elevated temperatures and specialized ligands required for the bromo analogue, streamlining laboratory workflows and minimizing thermal degradation of sensitive substrates.

Regioselective Carbazole Construction via Aryne Annulation

Employ N‑(2‑iodophenyl)methanesulfonamide in silylaryl triflate–mediated aryne annulations to access carbazoles with high regiochemical fidelity (~19:1 selectivity) [1]. The methanesulfonamide group provides superior control over competing cyclization pathways compared to N‑tosyl protection, enabling efficient access to single‑isomer carbazole scaffolds for materials or medicinal chemistry programs.

NaV1.5‑Targeted Drug Discovery and Cardiac Safety Profiling

Utilize this compound as a validated NaV1.5 late sodium current modulator (manual patch‑clamp confirmed activity at 0.1 Hz; IonWorks IC₅₀ = 75 µM) [1][2]. The iodo substituent is essential for activity; des‑halo and lighter‑halo analogues are inactive or substantially less potent, making this the only viable sulfonamide core for structure‑activity relationship studies in this target space [3].

Halogen‑Bonding Directed Co‑Crystal Engineering and Solid‑State Formulation

Capitalize on the 2–4× stronger σ‑hole of the ortho‑iodo substituent (≈0.08–0.12 eÅ⁻²) compared to bromo/chloro analogues to design co‑crystals, supramolecular assemblies, or solid dispersions where directional halogen bonding dictates material properties [1]. The predictable XB donor strength of the iodo group facilitates rational crystal engineering efforts that are not achievable with lighter halogens.

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